Propionamide

Descripción general

Descripción

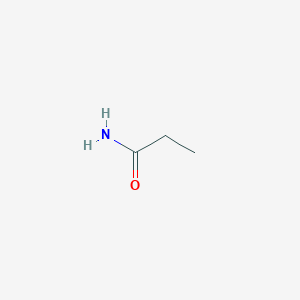

Propionamida: es un compuesto orgánico con la fórmula química

3\text{H}_7\text{NO}C3H7NO

. Es el derivado amida del ácido propanoico y también se conoce como propionamida. Este compuesto es una amida mono-sustituida, lo que significa que tiene un grupo sustituyente unido al átomo de nitrógeno del grupo amida. La propionamida es un sólido incoloro que es altamente soluble en agua y tiene un punto de fusión de aproximadamente 80°C y un punto de ebullición de alrededor de 213°C {_svg_1}.Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Reacción de Condensación: La propionamida se puede sintetizar mediante la reacción de condensación entre urea y ácido propanoico. Esta reacción generalmente requiere calentamiento para facilitar la formación del enlace amida.

Deshidratación del Propionato de Amonio: Otro método implica la deshidratación del propionato de amonio.

Métodos de Producción Industrial: En entornos industriales, la propionamida a menudo se produce mediante la deshidratación del propionato de amonio debido a su eficiencia y rentabilidad. La reacción generalmente se lleva a cabo en un ambiente controlado para garantizar un alto rendimiento y pureza del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reordenamiento de Hofmann: La propionamida puede sufrir un reordenamiento de Hofmann para producir etilamina. Esta reacción implica el uso de bromo y una base fuerte, como el hidróxido de sodio, y da como resultado la pérdida del grupo carbonilo.

Hidrólisis: La propionamida se puede hidrolizar para producir ácido propanoico y amoníaco. Esta reacción generalmente requiere condiciones ácidas o básicas y calentamiento.

Reactivos y Condiciones Comunes:

Oxidación: La propionamida se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción de la propionamida se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir propilamina.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno amida, especialmente en condiciones ácidas o básicas.

Principales Productos Formados:

Etilamina: De la reordenación de Hofmann.

Ácido Propanoico y Amoníaco: De la hidrólisis.

Propilamina: De la reducción.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Medicinal Chemistry

Propionamide derivatives have been studied for their potential medicinal properties, particularly as inhibitors of neutral endopeptidase (NEP), which is involved in the metabolism of natriuretic peptides. These compounds may offer therapeutic benefits for conditions such as hypertension and heart failure by enhancing the effects of atrial natriuretic peptide (ANP) .

Case Study: NEP Inhibition

- Compound : A this compound derivative

- Target : Neutral endopeptidase

- Outcome : Demonstrated vasodilatory and diuretic effects, suggesting utility in treating cardiovascular diseases.

1.2. Doping Control

this compound is also relevant in sports medicine as a component in selective androgen receptor modulators (SARMs). These compounds are under scrutiny for misuse in sports due to their anabolic properties . The detection of this compound and its derivatives in biological samples is crucial for doping control analysis.

Astrochemistry

This compound has been identified as the largest peptide-like molecule detected in space, particularly in regions like Sagittarius B2(N1E). Its presence suggests that complex organic molecules can form in interstellar environments, potentially contributing to the origins of life on Earth .

Detection Study: Sagittarius B2(N1E)

- Molecule : this compound

- Location : Interstellar medium (ISM)

- Significance : Indicates the formation of large peptide-like molecules during star formation processes.

Material Science

3.1. Adsorption Studies

Recent studies have utilized this compound as an adsorbent to investigate adsorption isotherms on multi-wall carbon nanotubes. This research contributes to understanding how organic compounds interact with nanomaterials, which is vital for applications in sensors and drug delivery systems .

| Application | Details |

|---|---|

| Medicinal Chemistry | NEP inhibitors for hypertension treatment |

| Doping Control | Detection in biological samples |

| Astrochemistry | Largest peptide-like molecule in space |

| Material Science | Adsorption studies on carbon nanotubes |

Mecanismo De Acción

El mecanismo de acción de la propionamida depende de su aplicación específica. En general, como una amida, puede interactuar con varios objetivos moleculares a través de enlaces de hidrógeno, fuerzas de Van der Waals y otras interacciones no covalentes. Estas interacciones pueden influir en la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares:

Acetamida: CH3CONH2

Butiramida: C4H9NO

Formamida: CHONH2

Comparación:

Acetamida: Similar a la propionamida, la acetamida es una amida simple pero con una cadena de carbono más corta. Tiene un punto de fusión y ebullición más bajos en comparación con la propionamida.

Butiramida: Este compuesto tiene una cadena de carbono más larga que la propionamida, lo que da como resultado puntos de fusión y ebullición más altos. Es menos soluble en agua en comparación con la propionamida.

Formamida: La formamida tiene la estructura más simple entre estas amidas, con solo un átomo de carbono. Es altamente polar y tiene propiedades de solvente únicas, lo que la diferencia de la propionamida en términos de aplicaciones y reactividad.

La propionamida destaca por su equilibrio de solubilidad, reactividad y estabilidad, lo que la convierte en un compuesto versátil en varios campos de la investigación y la industria.

Actividad Biológica

Propionamide, a small organic compound with the formula C₃H₇NO, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound based on recent studies.

This compound is classified as an amide, which means it contains a carbonyl group (C=O) linked to a nitrogen atom (N). This structure allows it to participate in various biochemical interactions. Its mechanism of action often involves modulation of protein solubility and enzyme activity, making it a valuable compound in biochemical research.

Key Mechanisms:

- Protein Solubility Enhancement : this compound has been shown to increase the solubility of both structured and unstructured proteins. At concentrations around 400 mM, it significantly enhances protein solubility without interfering with ligand binding, which is crucial for various biochemical assays .

- Androgen Receptor Modulation : As a component of certain anabolic-androgenic steroids (AAS), this compound derivatives have been studied for their agonistic effects on androgen receptors. For instance, S-22, a this compound-based SARM (Selective Androgen Receptor Modulator), demonstrated increased muscle weight in experimental models compared to dihydrotestosterone (DHT) .

Biological Activities

This compound exhibits several biological activities that are relevant in pharmacology and medicinal chemistry:

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : this compound compounds have been studied for their potential to inhibit various enzymes, including urease and carbonic anhydrase, which are important targets in treating conditions like kidney stones and glaucoma .

- New Particle Formation : Research indicates that this compound can enhance new particle formation in atmospheric chemistry, particularly in sulfuric acid-based systems. This property suggests its role as an atmospheric pollutant and its implications for climate change .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound and its derivatives:

- Study on Protein Solubility : A study demonstrated that this compound significantly increases the solubility of proteins under various conditions, which can be beneficial for protein purification processes .

- Androgenic Activity Assessment : In a comparative study involving S-22 and DHT, S-22 was found to increase muscle mass more effectively than DHT in animal models, indicating its potential as a therapeutic agent for muscle wasting diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJFJADRCOGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CH2CONH2, C3H7NO | |

| Record name | propanamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propanamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058820 | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-05-0 | |

| Record name | Propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propionamide?

A1: this compound has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. []

Q3: How does the structure of this compound influence its interaction with other molecules?

A3: The amide group (-CONH2) in this compound plays a crucial role in its interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide nitrogen (N-H) can act as a hydrogen bond donor. [, ] These interactions influence its solubility, complex formation, and biological activity.

Q4: What are some examples of enzymes that interact with this compound?

A4: Amidases, a class of enzymes found in various bacteria, can hydrolyze this compound into propionic acid and ammonia. [, , ] Interestingly, some amidases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral amide. []

Q5: Has this compound been investigated in the context of mitochondrial function?

A5: Yes, research suggests that the vitamin D3 hydroxylase-associated protein (VDHAP) found in chicken kidney mitochondria may function as a propionamidase. This enzyme utilizes this compound as a substrate, converting it to propionic acid and ammonia. []

Q6: Can this compound be utilized as a substrate for bacterial growth?

A6: Yes, certain bacterial isolates can utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [] This property makes them potentially valuable for bioremediation applications, particularly in environments contaminated with this compound or related amides.

Q7: How does this compound affect the absorption of certain drugs?

A7: Research indicates that N,N-dialkylpropionamides, including N,N-di-n-propylthis compound, can form complexes with corticosteroids like prednisone and prednisolone. This complexation enhances the intestinal absorption of these drugs in rats. [, ] The mechanism may involve increased permeability of specific intestinal barriers due to the presence of the amide. []

Q8: Are there any potential applications of this compound in material science?

A8: Research has explored the use of this compound as a crosslinking agent in silk fibroin composite membranes for corneal regeneration. [] The addition of this compound influences the crystallization process, leading to materials with desirable properties such as transparency and biocompatibility for corneal stromal cell proliferation and repair.

Q9: How does modifying the structure of this compound affect its biological activity?

A9: Structural modifications to the this compound scaffold significantly impact its biological activity. For example, introducing halogen substituents on the phenyl ring of aryl-propionamide-derived selective androgen receptor modulators (SARMs) alters their in vivo disposition and activity. [] The position and type of substituents on the aromatic rings of pyridinyloxyphenoxypropionamides influence their herbicidal activity against grass weeds. []

Q10: How does the size of the N-substituent in N,N-dialkylpropionamides impact their interaction with drugs?

A10: Studies on the complexation of N,N-dialkylpropionamides with prednisone and prednisolone revealed that the size of the N-substituent affects the apparent partition coefficient of the steroids. While N,N-dimethylthis compound decreases the partition coefficient, N,N-diethyl-, N,N-di-n-propyl-, and N,N-di-n-butylthis compound increase it. [] This suggests that larger N-substituents favor partitioning into the organic phase, potentially influencing drug absorption.

Q11: How is this compound analyzed in environmental and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection (HPLC-UV/FLUO) are valuable tools for the analysis of this compound and other amides. [] This method often involves derivatization of amides with reagents like dansyl chloride (DNS-Cl) to enhance detectability.

Q12: What computational methods are employed to study this compound derivatives?

A12: Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of this compound derivatives based on their structural features. [] These models provide insights into the relationship between chemical structure and biological activity, aiding in the design of new compounds with improved properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.